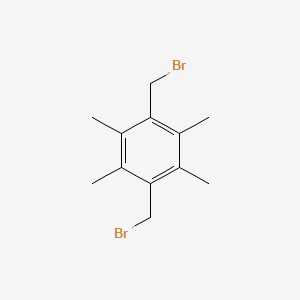

![molecular formula C15H26N2O4 B1272313 L-N-[(4'-Boc)Piperidino]Proline CAS No. 221352-39-2](/img/structure/B1272313.png)

L-N-[(4'-Boc)Piperidino]Proline

Vue d'ensemble

Description

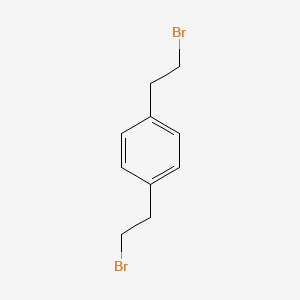

L-N-[(4’-Boc)Piperidino]Proline is a chemical compound with the CAS Number: 221352-39-2 and a molecular weight of 298.38 . It has the IUPAC name (2S)-1-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyrrolidinecarboxylic acid . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for L-N-[(4’-Boc)Piperidino]Proline is 1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 . The compound contains a total of 48 bonds, including 22 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .Physical And Chemical Properties Analysis

L-N-[(4’-Boc)Piperidino]Proline is a white to yellow solid . It has a molecular weight of 298.38 . The compound is stable under normal temperatures and pressures. It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Drug Design and Discovery

L-N-[(4’-Boc)Piperidino]Proline: is utilized in the design and discovery of new drugs. Its structure is a key component in the development of molecules with potential therapeutic effects. The piperidine moiety is a common feature in many drugs, and modifications to this core structure can lead to the discovery of novel pharmacological properties .

Synthesis of Biologically Active Piperidines

Researchers use this compound for the synthesis of various biologically active piperidines. These activities include the development of methods for hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. The resulting piperidines are then evaluated for their biological and pharmacological activities .

Peptide Synthesis

In peptide synthesis, L-N-[(4’-Boc)Piperidino]Proline serves as a building block for the construction of complex peptides. The Boc (tert-butoxycarbonyl) group in particular is a protective group used in peptide synthesis to prevent unwanted side reactions .

Medicinal Chemistry Studies

The compound is a valuable tool in medicinal chemistry, where it is used to create analogs and derivatives for structure-activity relationship (SAR) studies. These studies help in understanding how structural changes in molecules affect their interaction with biological targets .

Development of CNS Drugs

Due to the piperidine structure’s prevalence in central nervous system (CNS) drugs, L-N-[(4’-Boc)Piperidino]Proline is used in the development of new CNS agents. Its derivatives are explored for potential treatments of neurological disorders .

Optimization of Pharmacokinetic Properties

This compound is also involved in the optimization of pharmacokinetic properties of drug candidates. Modifications to the piperidine ring can influence a drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved efficacy and safety .

Agricultural Chemistry

In agricultural chemistry, derivatives of L-N-[(4’-Boc)Piperidino]Proline are investigated for their potential use as agrochemicals. These compounds could serve as the basis for developing new pesticides or herbicides with enhanced selectivity and lower toxicity .

Material Science Applications

Lastly, the compound finds applications in material science, where piperidine derivatives are used to synthesize novel materials with unique properties. These materials could have applications in various industries, including electronics, coatings, and nanotechnology .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJHMMZZSDZTLY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373565 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-N-[(4'-Boc)Piperidino]Proline | |

CAS RN |

221352-39-2 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221352-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)